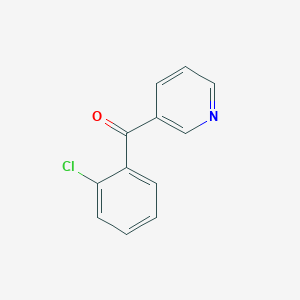

(2-Chlorophenyl)(pyridin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415447 | |

| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42374-49-2 | |

| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Development for 2 Chlorophenyl Pyridin 3 Yl Methanone

Established Synthetic Routes and Mechanistic Investigations

The synthesis of (2-Chlorophenyl)(pyridin-3-yl)methanone, a key intermediate in the manufacturing of various chemical entities, has been approached through several established synthetic methodologies. These routes primarily include classical reactions such as Friedel-Crafts acylation and modern cross-coupling strategies, as well as various oxidative methods.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental and direct method for the formation of aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov

In the context of synthesizing this compound, this approach would theoretically involve the acylation of chlorobenzene (B131634) with a nicotinoyl derivative (e.g., nicotinoyl chloride) or the acylation of pyridine (B92270) with a 2-chlorobenzoyl derivative. However, the Friedel-Crafts acylation of pyridine rings is often challenging due to the deactivation of the ring by the basic nitrogen atom, which complexes with the Lewis acid catalyst. This complexation reduces the ring's nucleophilicity and can lead to poor yields. Despite these challenges, variations of the Friedel-Crafts reaction using aromatic carboxylic acids as acylating agents, sometimes under microwave irradiation, have been developed for the synthesis of other diaryl ketones. researchgate.net For instance, the acylation of various arenes with 2-chlorobenzoic acids has been successfully carried out using cyanuric chloride, pyridine, and AlCl₃ or the less toxic FeCl₃ under microwave heating, resulting in significantly higher yields compared to conventional heating methods. researchgate.net

The general mechanism proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. sigmaaldrich.com This ion then attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity and yield the aryl ketone. sigmaaldrich.com

Table 1: Conditions for Friedel-Crafts Acylation of Arenes with 2-Chlorobenzoic Acids researchgate.net

| Acylating Agent | Arene | Catalyst | Conditions | Yield |

| 2-Chlorobenzoic Acid | Various | AlCl₃/Cyanuric Chloride/Pyridine | Microwave | High |

| 2-Chlorobenzoic Acid | Various | FeCl₃/Cyanuric Chloride/Pyridine | Microwave | Comparable to AlCl₃ |

Cross-Coupling Reaction Pathways

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of C-C bonds. princeton.edursc.org Methods like the Suzuki-Miyaura, Stille, and Hiyama couplings are powerful tools for creating biaryl and aryl-heteroaryl linkages. mdpi.comnih.gov

The synthesis of this compound can be envisioned through a cross-coupling strategy, for example, by coupling a 3-pyridyl organometallic reagent with a 2-chlorobenzoyl derivative or vice-versa. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly well-suited for this purpose due to the commercial availability of a wide range of boronic acids and the mild reaction conditions. nih.govysu.am

A plausible Suzuki-Miyaura route would involve the coupling of pyridine-3-boronic acid with 2-chlorobenzoyl chloride. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂ [Pd(1,1'-bis(diphenylphosphino)ferrocene)dichloride], in the presence of a base. nih.gov Recent studies have demonstrated the successful Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids to generate 2-arylpyridines, highlighting the utility of this reaction for creating bonds to the pyridine ring. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 2-chlorobenzoyl chloride) to form a palladium(II) intermediate.

Transmetalation: The organoboron species (e.g., pyridine-3-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the desired product.

Copper-Catalyzed Oxidative Processes for Methanone (B1245722) Formation

Copper-catalyzed reactions offer an economical and efficient alternative to palladium-based systems for certain transformations. researchgate.net The aerobic oxidation of C-H bonds to form carbonyl groups is an area where copper catalysis has shown significant promise. nih.gov

The direct oxidation of a methylene (B1212753) bridge connecting two aromatic rings to a ketone is an attractive synthetic step. Copper-catalyzed systems have been developed for the aerobic oxidation of activated methylene groups. nih.gov Research has shown that the methylene group of 1,2-di(pyridin-2-yl)-ethanone oxime can be slowly oxidized by atmospheric oxygen when a copper(II) complex is dissolved in ethanol (B145695) or acetonitrile. rsc.org In this specific system, the presence of significant amounts of water leads to the ultimate generation of picolinate, which results from the oxidation and subsequent hydrolysis of the starting material. rsc.org This suggests that water can act as the oxygen source in certain copper-mediated oxidation/hydrolysis sequences. The mechanism for such transformations is complex but underscores the capability of copper catalysts to facilitate the oxidation of substrates containing pyridyl moieties. rsc.org

The mechanisms of copper-catalyzed oxidations are diverse and depend on the specific substrate, catalyst, and reaction conditions. acs.org In the aerobic oxidation of hydrocarbons, the reaction often proceeds through a radical pathway. nih.gov A proposed general mechanism involves the deprotonation of the substrate by a base, followed by oxidation of the resulting anion by a copper(II) species to generate a radical. This radical can then react with molecular oxygen to form a peroxide intermediate, which subsequently decomposes to the ketone product. nih.gov Kinetic studies have indicated that the deprotonation of the substrate can be the rate-limiting step. nih.gov

Alternatively, organometallic pathways can be operative. acs.org These may involve the formation of a copper(II)-substrate adduct, which is then oxidized by a second equivalent of copper(II) to a copper(III) intermediate. Reductive elimination from this high-valent copper species then yields the oxidized product. acs.org The role of oxygen is to regenerate the active copper(II) catalyst from the copper(I) formed during the cycle. nih.govacs.org The specific pathway, whether single-electron transfer (SET) or organometallic, is a subject of ongoing investigation and is highly system-dependent. acs.org

Oxidation of Precursor Alcohols to Methanone Functionalities

A very common and reliable method for synthesizing ketones is the oxidation of the corresponding secondary alcohol. For this compound, this involves the oxidation of the precursor alcohol, (2-chlorophenyl)(pyridin-3-yl)methanol. Several reagents and protocols are available for this transformation, with chromium-based reagents and TEMPO-mediated systems being particularly prominent. cmu.eduacs.orgorganic-chemistry.org

Chromium trioxide and its derivatives are powerful oxidizing agents used extensively in organic synthesis. organic-chemistry.orgresearchgate.net The Collins reagent, a complex of chromium(VI) oxide with pyridine in dichloromethane, is particularly useful for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, especially for acid-sensitive compounds. wikipedia.org The reaction is typically performed in a sixfold excess of the reagent. wikipedia.org Another common method is the Jones oxidation, which uses a solution of chromium trioxide in aqueous sulfuric acid and acetone. organic-chemistry.org This reagent readily oxidizes secondary alcohols to ketones. researchgate.net While effective, a major drawback of chromium-based oxidants is their toxicity and the generation of chromium-containing waste. organic-chemistry.org

Table 2: Comparison of Chromium-Based Oxidation Reagents

| Reagent | Composition | Typical Substrates | Advantages | Disadvantages |

| Jones Reagent organic-chemistry.org | CrO₃ / H₂SO₄ / Acetone | Secondary Alcohols | Inexpensive, easy to prepare | Strongly acidic, toxic |

| Collins Reagent wikipedia.org | CrO₃·2(Pyridine) in CH₂Cl₂ | Acid-sensitive Alcohols | Mild, non-acidic conditions | Hygroscopic, requires large excess, toxic |

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that serves as an excellent catalyst for the selective oxidation of alcohols. researchgate.netorganic-chemistry.org TEMPO-mediated oxidations are known for their mild conditions and high selectivity, often avoiding over-oxidation. cmu.edu The catalytic cycle requires a stoichiometric co-oxidant to regenerate the active oxoammonium ion from the hydroxylamine (B1172632) form of TEMPO.

A widely used and industrially scalable protocol is the Anelli-Montanari oxidation, which employs catalytic TEMPO with sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. acs.orgresearchgate.net This method has been successfully applied in the pilot-plant synthesis of a closely related compound, (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, from its precursor alcohol, achieving high yields and purity. acs.orgresearchgate.net The process requires catalytic amounts of both TEMPO and a bromide source (e.g., KBr), with buffering to maintain a slightly alkaline pH. researchgate.net Other co-oxidants, such as Oxone, have also been paired with TEMPO to achieve efficient oxidation under mild conditions. cmu.edu

Table 3: Key Features of a TEMPO/NaOCl Oxidation Protocol acs.orgresearchgate.net

| Component | Role | Notes |

| Substrate Alcohol | Reactant | e.g., (2-chlorophenyl)(pyridin-3-yl)methanol |

| TEMPO | Catalyst | The primary oxidant |

| NaOCl (Bleach) | Co-oxidant | Regenerates the active TEMPO-oxoammonium ion |

| KBr | Co-catalyst | Facilitates the oxidation cycle |

| NaHCO₃ | Buffer | Maintains pH around 8.6 for optimal reaction |

| Toluene/Ethyl Acetate | Solvent | Typical organic solvents for the reaction |

| Water | Solvent | Reaction is typically biphasic |

Advanced Process Development and Scalability Studies for Industrial and Pharmaceutical Applications

The industrial production of complex pharmaceutical intermediates demands robust and efficient synthetic processes. For (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a significant effort has been dedicated to developing a process that is not only high-yielding but also suitable for large-scale production in a pilot plant setting. acs.orgresearchgate.net

Highly Selective Ortho-Lithiation/Condensation/Oxidation Processes

A highly selective "telescoped" process involving ortho-lithiation, condensation, and oxidation has been successfully developed and implemented. acs.orgresearchgate.net This multi-step sequence, performed in a single reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and reduced handling of materials.

The key transformation begins with the ortho-lithiation of 2-(phenylsulfonyl)pyridine. In the initial pilot-plant scale synthesis, this was achieved using commercial lithium diisopropylamide (LDA) at a controlled temperature of -50 °C. acs.orgresearchgate.net This is a critical step where precise temperature control is paramount to prevent side reactions and ensure high selectivity. Following the lithiation, the resulting organolithium species undergoes a condensation reaction with an appropriate electrophile. The final step in this telescoped sequence is an oxidation to yield the desired ketone product. acs.org This integrated process was successfully scaled to produce 25 kg of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone with a yield greater than 75% and a purity of 95%. acs.orgresearchgate.net

For second-generation process improvements, the lithiation and condensation steps were further optimized to operate at a significantly warmer temperature of -10 °C. acs.org This change represents a substantial improvement in process efficiency and safety, as it reduces the energy requirements for cooling on an industrial scale.

| Parameter | Pilot-Plant Process | Second-Generation Process |

| Lithiation Temperature | -50 °C | -10 °C |

| Lithiation Reagent | Lithium diisopropylamide (LDA) | Not specified |

| Process Type | Telescoped | Telescoped |

| Scale | 25 kg | Not specified |

| Yield | >75% | Not specified |

| Purity | 95% | Not specified |

Catalytic Oxidation Protocols for Efficient Synthesis (e.g., Anelli–Montanari oxidation with TEMPO and AZADO catalysts)

The oxidation step in the synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone is crucial for the successful formation of the final product. The Anelli-Montanari oxidation protocol, which utilizes a catalytic amount of a nitroxyl (B88944) radical, has been effectively employed. acs.orgnih.gov

In the initial pilot-plant campaign, the oxidation was carried out using catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the primary oxidant, with sodium hypochlorite (NaOCl) serving as the terminal oxidant. acs.orgresearchgate.net TEMPO is a well-established catalyst for the oxidation of alcohols to aldehydes and ketones. nih.govresearchgate.net

| Catalyst | Generation | Key Features |

| TEMPO | First (Pilot-Plant) | Established catalyst for Anelli-Montanari oxidation. acs.orgnih.gov |

| AZADO | Second | Highly efficient substitute for TEMPO, improving process greenness. acs.orgnih.gov |

Optimization of Reaction Conditions for Process Greenness and Reduced Mass Intensity

A major focus of second-generation process development was the improvement of the environmental footprint of the synthesis. This was addressed by optimizing reaction conditions to enhance "greenness" and reduce the Process Mass Intensity (PMI). acs.orgacsgcipr.org PMI is a key metric in green chemistry that measures the ratio of the total mass of materials used (water, solvents, raw materials, reagents, process aids) to the mass of the active pharmaceutical ingredient produced. acsgcipr.orgscribd.comrsc.org

The key improvements included raising the temperature of the lithiation and condensation steps to -10 °C, which reduces energy consumption. acs.org The switch to the more active AZADO catalyst also contributes to a greener process, likely by enabling lower catalyst loading and faster reaction times. acs.orgnih.gov These optimizations led to a significant 25% reduction in the process mass intensity, demonstrating a more sustainable and efficient manufacturing process. acs.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 2 Chlorophenyl Pyridin 3 Yl Methanone

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The core structure of (2-chlorophenyl)(pyridin-3-yl)methanone possesses two distinct aromatic rings, each with different susceptibilities to substitution reactions.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyridine (B92270) ring in the molecule is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene. youtube.com Any electrophilic substitution, such as nitration or sulfonation, is expected to be slow and require harsh reaction conditions. wikipedia.orgyoutube.com The nitrogen atom directs incoming electrophiles primarily to the meta positions (C-5, and to a lesser extent, C-3 which is already substituted). Protonation or coordination of a Lewis acid catalyst to the pyridine nitrogen further deactivates the ring, making the reaction even more difficult. youtube.com

The 2-chlorophenyl ring is also influenced by two competing factors: the deactivating, ortho-, para-directing chloro group and the deactivating, meta-directing carbonyl group. The combined effect makes electrophilic substitution on this ring challenging as well.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This type of reaction is favored on electron-poor aromatic systems. The pyridine ring, particularly when protonated or quaternized, is susceptible to nucleophilic attack. Nucleophiles preferentially attack the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen atom, as this allows the negative charge of the intermediate to be stabilized on the electronegative nitrogen. stackexchange.comyoutube.com In this compound, the available positions on the pyridine ring are C-2, C-4, C-5, and C-6.

The 2-chlorophenyl ring is activated towards nucleophilic aromatic substitution of the chloride atom. The presence of the strongly electron-withdrawing carbonyl group, particularly at the ortho position, facilitates the attack of a nucleophile and stabilizes the negatively charged intermediate (a Meisenheimer complex), making the displacement of the chloride ion possible under suitable conditions. masterorganicchemistry.comyoutube.com

Table 1: Predicted Aromatic Substitution Reactivity

| Reaction Type | Aromatic Ring | Predicted Reactivity & Regioselectivity |

|---|---|---|

| Electrophilic Substitution | Pyridin-3-yl | Low reactivity; substitution expected at C-5. |

| Electrophilic Substitution | 2-Chlorophenyl | Very low reactivity due to competing directing effects. |

| Nucleophilic Substitution | Pyridin-3-yl | Possible at C-2, C-4, C-6, especially with a strong nucleophile. |

| Nucleophilic Substitution | 2-Chlorophenyl | Favorable; displacement of the chloride ion by a nucleophile. |

Reductive Transformations Leading to Amine and Oxime Derivatives

The carbonyl group is the primary site for reductive transformations.

Reductive Amination: The ketone can be converted into the corresponding amine, (2-chlorophenyl)(pyridin-3-yl)methanamine, through reductive amination. This process typically involves a one- or two-step procedure where the ketone first condenses with an amine (like ammonia (B1221849) for a primary amine) to form an imine or enamine, which is then reduced. masterorganicchemistry.com Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they can selectively reduce the iminium ion intermediate in the presence of the original ketone. masterorganicchemistry.comharvard.edu This method avoids the overalkylation often seen with direct alkylation of amines. masterorganicchemistry.com

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic or basic conditions would yield the corresponding oxime, this compound oxime. evitachem.com This reaction is a standard conversion for ketones. The resulting oxime can exist as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond.

Table 2: Plausible Reductive Transformations

| Transformation | Reagents | Product |

|---|

Oxidative Transformations to Other Functional Groups

While the ketone functional group is already in a relatively high oxidation state, it can undergo further oxidative cleavage reactions. The Baeyer-Villiger oxidation is a notable example, converting ketones into esters using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org

When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. rsc.orgsigmaaldrich.com This reaction's outcome is dictated by the relative migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For unsymmetrical diaryl ketones, the more electron-rich aryl group typically migrates.

In this case, the two potential products are 2-chlorophenyl 3-pyridinecarboxylate and pyridin-3-yl 2-chlorobenzoate. The pyridin-3-yl group is electron-deficient, while the 2-chlorophenyl group is also deactivated by the chloro substituent. The precise regiochemical outcome would depend on the specific reaction conditions and the subtle electronic differences between the two aryl rings.

Table 3: Potential Baeyer-Villiger Oxidation Products

| Migrating Group | Reagent | Product |

|---|---|---|

| 2-Chlorophenyl | m-CPBA or other peroxyacid | Pyridin-3-yl 2-chlorobenzoate |

| Pyridin-3-yl | m-CPBA or other peroxyacid | 2-Chlorophenyl 3-pyridinecarboxylate |

Intramolecular Cyclization Reactions for Novel Heterocyclic System Formation

The specific arrangement of reactive sites in analogs of this compound allows for powerful intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems.

Research has demonstrated that methoxylated analogs of the title compound can serve as precursors for the synthesis of chromeno[3,2-c]pyridines. Specifically, (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone has been shown to undergo a palladium-catalyzed intramolecular cyclization. Under these reaction conditions, the primary product formed is the corresponding chromeno[3,2-c]pyridine derivative. This transformation highlights a synthetic strategy for constructing this valuable heterocyclic scaffold, which is found in a number of bioactive natural products and alkaloids.

The mechanism of this cyclization is a subject of research. Studies suggest that the formation of the chromeno[3,2-c]pyridine system from (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone proceeds via a palladium-catalyzed intramolecular C-C bond formation. This reaction is a form of intramolecular nucleophilic substitution, often described as an intramolecular C-arylation. In this process, the electron-rich 2-methoxypyridine (B126380) ring acts as an internal nucleophile, attacking the carbon atom of the 2-chlorophenyl ring that bears the chlorine atom. The palladium catalyst facilitates this C-C bond formation, leading to the expulsion of the chloride leaving group and the construction of the new fused ring system.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Structural Modifications on Biological Activity and Selectivity

Structural modifications to the (2-Chlorophenyl)(pyridin-3-yl)methanone core are pivotal in defining its interaction with biological targets. The nature and position of substituents on both the phenyl and pyridine (B92270) rings can dramatically alter the molecule's electronic properties, conformation, and binding affinity.

Halogens are frequently employed in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The substitution pattern of halogens on the phenyl and pyridine rings of diarylketone scaffolds can significantly influence biological activity.

Phenyl Ring Substitution : The presence of a chlorine atom at the 2-position of the phenyl ring is a defining feature of the parent compound. In broader studies of related aromatic ketones, the position and nature of the halogen substituent are critical. For instance, moving the halogen to the 3- or 4-position can alter the molecule's dihedral angle and its ability to fit into a specific protein binding pocket. The high electronegativity of halogens can also create favorable interactions or induce conformational distortions in the target macrocycle. beilstein-journals.org

Pyridine Ring Substitution : The pyridine ring is an electron-deficient π-system, and its halogenation generally requires specific synthetic strategies. nih.govchemrxiv.org Halogenating the pyridine ring can influence the molecule's pKa, altering its ionization state at physiological pH and affecting target engagement. Studies on related pyridine derivatives have shown that while halogenation can sometimes enhance activity, it can also lead to a decrease in antiproliferative effects, suggesting that the specific biological target and the nature of the interaction are crucial determinants of the outcome. nih.gov For example, in some contexts, larger halogens like bromine can induce greater distortion of a macrocyclic core compared to chlorine. beilstein-journals.org

The following table summarizes the general effects of halogen substitution observed in related heterocyclic compounds.

| Substitution Position | Halogen Type | General Effect on Activity | Rationale |

| Phenyl Ring (ortho) | Chlorine (Cl) | Defines core scaffold; contributes to hydrophobic binding. | The 2-chloro group sterically influences the ring's orientation and engages in hydrophobic interactions. |

| Phenyl Ring (para) | Fluorine (F) | Often increases metabolic stability and binding affinity. | F can participate in hydrogen bonding and block sites of metabolism. |

| Pyridine Ring | Cl, Br, I | Can decrease antiproliferative activity in some contexts. nih.gov | May introduce unfavorable steric hindrance or electronic properties for a specific target. nih.gov |

The electronic nature of substituents profoundly impacts the reactivity and biological activity of the this compound scaffold.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) reduce the electron density of the aromatic rings. studypug.com This increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by residues in a biological target. reddit.com In studies of thieno[2,3-b]pyridines, analogs bearing strong EWGs like -CN and -NO₂ showed increased binding energy compared to those with less polar or electron-donating groups. mdpi.com The presence of EWGs can decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less reactive in certain contexts but enhancing other interactions. researchgate.net

Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH), amino (-NH₂), and methoxy (B1213986) (-OCH₃) increase the electron density of the rings. studypug.com This enhances the nucleophilicity of the molecule and can strengthen or weaken interactions depending on the target environment. studypug.com For many pyridine derivatives, the presence of EDGs such as -OH and -NH₂ has been found to enhance antiproliferative activity. nih.gov These groups can also act as hydrogen bond donors or acceptors, forming specific, stabilizing interactions within a binding site.

The table below details the influence of different electronic groups on molecular properties.

| Group Type | Example Substituents | Effect on Aromatic Ring | Impact on Bioactivity |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density; increases electrophilicity. studypug.com | Can enhance binding to certain targets by increasing electrostatic interactions. mdpi.com |

| Electron-Donating | -OH, -NH₂, -OCH₃ | Increases electron density; increases nucleophilicity. studypug.com | Often enhances biological activity through favorable hydrogen bonding and electronic effects. nih.gov |

Replacing the phenyl or pyridine ring with other heterocyclic systems is a common strategy to explore new chemical space and improve pharmacological properties. Heterocycles are key components in drug design, offering a way to modulate physicochemical characteristics and biological interactions. studypug.comnih.gov

Novel Interactions : Different heterocycles introduce new heteroatoms (like sulfur or oxygen) that can participate in unique hydrogen bonding or other non-covalent interactions with the biological target. For example, the nitrogen atoms in a pyrazole (B372694) or imidazole (B134444) ring can act as hydrogen bond acceptors or donors, providing additional anchor points for binding. mdpi.com The use of heterocyclic rings is a cornerstone of modern medicinal chemistry for optimizing potency and selectivity. nih.gov

The (2-Chlorophenyl) group is a critical pharmacophoric element, primarily through its contribution to hydrophobic interactions. Hydrophobic interactions are a major driving force for drug-target binding, helping to stabilize the ligand in the binding pocket. researchgate.netnih.gov

Modulating Affinity and Efficacy : Optimizing hydrophobic interactions is a key strategy in drug design. researchgate.netplos.org Even small changes, like the addition of a chlorine atom, can significantly impact binding affinity and efficacy. mdpi.com The physical interaction can be disrupted by compounds that interfere with hydrophobic interactions, demonstrating their importance in maintaining the drug-target complex. nih.gov The 2-chloro substituent dictates a specific spatial arrangement that can be essential for fitting into a precisely shaped hydrophobic cleft.

Methodologies for Systematic SAR Elucidation (e.g., Analog Synthesis, In Vitro Binding Assays)

The systematic elucidation of SAR is a structured process that relies on both chemical synthesis and biological evaluation.

Analog Synthesis : The first step involves the rational design and synthesis of a library of analogs. nih.gov Chemists systematically modify the lead compound, this compound, at specific positions. This includes varying the substituents on the phenyl and pyridine rings, replacing the rings with other heterocycles, and altering the linker between the rings. Synthetic routes are often designed to be convergent, allowing for the rapid generation of diverse compounds from common intermediates. mdpi.com

In Vitro Biological Evaluation : Once synthesized, the analogs are subjected to a battery of in vitro assays to determine their biological activity. These assays are crucial for generating the "activity" data in SAR. Common methods include:

Binding Assays : These experiments measure the affinity of a compound for its target protein. Techniques like radioligand binding assays or surface plasmon resonance (SPR) can provide quantitative data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀).

Enzyme Inhibition Assays : If the target is an enzyme, its activity is measured in the presence of varying concentrations of the test compound to determine the IC₅₀ value.

Cell-Based Assays : To assess the compound's effect in a more biologically relevant context, cell-based assays are used. For example, antiproliferative activity against cancer cell lines is a common screen, with results often reported as IC₅₀ values. nih.gov

This iterative cycle of design, synthesis, and testing allows researchers to build a comprehensive understanding of which structural features are required for activity. nih.govresearchgate.netresearchgate.net

Bridging SAR Data with Molecular Docking for Mechanistic Insights

While SAR studies reveal what structural changes affect activity, molecular docking provides insights into why. This computational technique bridges experimental data with a three-dimensional understanding of the drug-target interaction. nih.govnih.gov

Predicting Binding Modes : Molecular docking programs use algorithms to predict the preferred orientation of a ligand when bound to a target protein. By docking a series of analogs into the active site of a receptor, researchers can visualize how different substituents interact with specific amino acid residues. mdpi.com

Rationalizing SAR Data : Docking studies can rationalize the observed SAR trends. For example, if an analog with a hydroxyl group shows high activity, docking might reveal that this group forms a critical hydrogen bond with a serine or threonine residue in the binding site. Conversely, if a bulky substituent leads to decreased activity, docking could show that this is due to a steric clash with the protein wall. nih.gov

Guiding Future Design : The insights gained from docking are used to guide the next round of analog design. By identifying unoccupied pockets or opportunities for new interactions (e.g., hydrogen bonds, hydrophobic contacts), computational models help prioritize the synthesis of compounds with a higher probability of success, making the drug discovery process more efficient. researchgate.net This synergy between experimental SAR and computational modeling is a hallmark of modern rational drug design.

Advanced Spectroscopic and Crystallographic Analyses in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of (2-Chlorophenyl)(pyridin-3-yl)methanone in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing unequivocal evidence for the compound's constitution.

Advanced ¹H and ¹³C NMR Chemical Shift Interpretation

The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), exhibit characteristic signals corresponding to the distinct aromatic systems and the central carbonyl group.

The ¹H NMR spectrum shows a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm). The protons of the pyridin-3-yl ring typically appear at lower field due to the electron-withdrawing effect of the nitrogen atom. Specifically, the proton at position 2 of the pyridine (B92270) ring is expected to be the most deshielded, appearing as a distinct signal. The protons on the 2-chlorophenyl ring also produce a set of signals, with their chemical shifts influenced by the presence of the chlorine atom and the carbonyl bridge.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, typically observed in the range of δ 190-200 ppm. The carbon atoms of the pyridine and chlorophenyl rings resonate in the δ 120-155 ppm region. The carbon atom attached to the chlorine (C-Cl) shows a shift influenced by the halogen's electronegativity. The interpretation of these shifts is crucial for confirming the substitution pattern of the aromatic rings.

Detailed analysis of the reported NMR data allows for the following assignments:

¹H NMR (400 MHz, CDCl₃) The proton signals for the pyridin-3-yl and 2-chlorophenyl rings are observed as a complex multiplet.

¹³C NMR (100 MHz, CDCl₃) The spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons.

Interactive Data Table: NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~194.1 |

| Pyridin-3-yl H-2 | ~8.90 (d) | ~153.5 |

| Pyridin-3-yl H-4 | ~8.15 (dt) | ~137.2 |

| Pyridin-3-yl H-5 | ~7.45 (dd) | ~123.8 |

| Pyridin-3-yl H-6 | ~8.80 (dd) | ~150.1 |

| 2-Chlorophenyl H-3' | ~7.40 (m) | ~131.6 |

| 2-Chlorophenyl H-4' | ~7.35 (m) | ~129.5 |

| 2-Chlorophenyl H-5' | ~7.30 (m) | ~130.4 |

| 2-Chlorophenyl H-6' | ~7.50 (m) | ~127.0 |

| 2-Chlorophenyl C-1' | - | ~136.5 |

| 2-Chlorophenyl C-2' | - | ~131.0 |

| Pyridin-3-yl C-3 | - | ~132.7 |

Note: The chemical shift values are approximate and based on typical ranges and analysis of related structures. Precise assignment requires 2D NMR data.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the spin-spin coupling network between protons within the same ring system. For instance, it would show correlations between adjacent protons on the pyridin-3-yl ring (H-4 with H-5, H-5 with H-6) and on the 2-chlorophenyl ring (H-3' with H-4', H-4' with H-5', H-5' with H-6'). This is instrumental in tracing the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, H-2 of the pyridine ring to C-2.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Comprehensive Assignment of Fundamental Vibrational Modes

Although a complete experimental vibrational analysis for this specific molecule is not widely published, assignments can be predicted based on the analysis of its constituent functional groups and related compounds.

Carbonyl (C=O) Stretching: The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings.

Aromatic C-H Stretching: These vibrations are expected in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the pyridine and phenyl rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has characteristic ring breathing and puckering modes that can be observed in the fingerprint region of the spectrum.

Interactive Data Table: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100-3000 | FT-IR/Raman | Medium-Weak |

| Carbonyl C=O Stretch | 1670 | FT-IR | Strong |

| Aromatic C=C Stretch | 1600-1400 | FT-IR/Raman | Strong-Medium |

| C-N Stretch (Pyridine) | 1350-1250 | FT-IR | Medium |

| C-Cl Stretch | 800-600 | FT-IR | Strong |

| Ring Breathing/Deformation | 1000-600 | FT-IR/Raman | Medium-Weak |

Note: These are predicted values based on characteristic group frequencies. Experimental verification is necessary.

Correlation of Experimental and Theoretically Predicted Vibrational Data

In modern chemical research, Density Functional Theory (DFT) calculations are frequently employed to predict the vibrational spectra of molecules. These theoretical spectra can then be compared with experimental FT-IR and Raman data. This correlation allows for a more confident and detailed assignment of the observed vibrational bands, including complex modes that involve the entire molecule. For this compound, DFT calculations would help to precisely assign the various C-H bending modes, ring deformation modes, and torsional modes, which are often difficult to assign from experimental data alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum provides information about the conjugated systems and the energy levels of the molecular orbitals.

For this compound, the presence of two aromatic rings and a carbonyl group creates an extended conjugated system. The UV-Vis spectrum is expected to show absorptions corresponding to the following electronic transitions:

π → π* Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in the shorter wavelength region of the UV spectrum (around 200-300 nm) and are characterized by high molar absorptivity (ε). The conjugation between the phenyl ring, the carbonyl group, and the pyridine ring will influence the exact wavelength and intensity of these absorptions.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These are lower in energy than π → π* transitions and thus appear at longer wavelengths (typically >300 nm). The n → π* transitions are generally much weaker (lower molar absorptivity) than π → π* transitions.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects | Relative Intensity |

| π → π | ~260-280 | Bathochromic shift in polar solvents | High (Strong) |

| n → π | ~310-330 | Hypsochromic shift in polar solvents | Low (Weak) |

Note: The λmax values are estimates based on similar aromatic ketones. The actual values can vary depending on the solvent and experimental conditions.

The study of the solvent effects on the absorption maxima can provide further insight into the nature of the electronic transitions. For example, a shift to longer wavelengths (bathochromic or red shift) of the π → π* band with increasing solvent polarity is often observed, while a shift to shorter wavelengths (hypsochromic or blue shift) is characteristic of n → π* transitions.

Single-Crystal X-ray Diffraction (XRD) for Precise Solid-State Molecular and Supramolecular Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. However, based on the functional groups present in the molecule, several types of non-covalent interactions would be anticipated to govern its supramolecular assembly in the solid state.

The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. It could engage in weak C–H···N hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules. The carbonyl group (C=O) is also a strong hydrogen bond acceptor and would likely participate in C–H···O interactions.

Furthermore, the electron-rich aromatic rings (both the chlorophenyl and pyridyl rings) could be involved in π-π stacking interactions, where the rings of adjacent molecules arrange in a parallel or offset fashion. The chlorine atom can also act as a weak acceptor in C–H···Cl interactions. The interplay and geometry of these various weak interactions would dictate how the molecules pack together to form the crystal lattice.

Computational Chemistry and Molecular Modeling Approaches in 2 Chlorophenyl Pyridin 3 Yl Methanone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as (2-Chlorophenyl)(pyridin-3-yl)methanone) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. acs.org

A primary goal of molecular docking is to identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. mdpi.com These interactions, which can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. A hypothetical docking study of this compound would aim to pinpoint which residues of a target protein form significant contacts with its chlorophenyl ring, pyridinyl group, or ketone bridge. This information is critical for understanding the structural basis of its biological activity and for designing derivatives with improved potency or selectivity.

Molecular docking algorithms calculate and rank various possible binding poses (modes) of a ligand within a protein's active site. mdpi.com For each mode, a scoring function estimates the binding energy or affinity, typically expressed in kcal/mol. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. In a study of this compound, researchers would analyze the top-ranked binding poses to understand its most likely orientation in the active site and use the predicted binding affinity to estimate its potential as an inhibitor or modulator of the protein target.

Should such research be published, the findings might be presented as follows:

Hypothetical Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein X | - | - |

| Protein Y | - | - |

| Protein Z | - | - |

No data available in published literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of a molecule. These methods provide detailed information about molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net Geometry optimization with DFT calculates the lowest-energy three-dimensional arrangement of atoms in a molecule like this compound, providing precise bond lengths and angles. researchgate.net Following optimization, vibrational analysis can be performed to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests that a molecule is more reactive. For this compound, FMO analysis would reveal its electron-donating and accepting capabilities, helping to predict its behavior in chemical reactions. researchgate.net

Hypothetical FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

No data available in published literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.net It uses a color scale where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would visualize its electrostatic landscape, highlighting the electronegative oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring as potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net

De Novo Drug Design Methodologies Utilizing this compound as a Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. nih.govfrontiersin.org A molecular scaffold, which is the core structure of a compound, serves as a starting point for generating new molecules. The this compound framework, with its two aromatic rings linked by a ketone, represents a versatile scaffold for designing new chemical entities. nih.gov

Deep Reinforcement Learning (DRL) is an advanced artificial intelligence technique that can be used for the de novo design of molecules. nih.govnih.gov This approach combines deep neural networks with reinforcement learning to generate novel chemical structures with optimized properties. arxiv.org A generative model acts as an "agent" that learns to build molecules, represented as SMILES strings or graphs, step-by-step. iiit.ac.in A predictive model, or "critic," scores the generated molecules based on desired properties (e.g., high binding affinity, drug-likeness). The agent is then trained to maximize this score, effectively guiding the generation process towards more promising compounds. nih.govnih.gov

While no specific DRL studies have been published using this compound as a starting scaffold, the methodology would involve the following steps:

Table 2: Workflow for DRL-based De Novo Design Using a this compound Scaffold

| Step | Description | Rationale |

| 1. Pre-training | A generative neural network (e.g., a Recurrent Neural Network) is trained on a large database of known molecules (like ChEMBL) to learn the rules of chemical structure and syntax (e.g., valid SMILES strings). nih.gov | Ensures the model generates chemically valid and diverse molecules. |

| 2. Scaffolding | The pre-trained model is fine-tuned or constrained to generate molecules that contain the this compound core structure. | Focuses the chemical space exploration around the desired scaffold, retaining its core binding features while exploring new decorations. chemrxiv.org |

| 3. Reinforcement Learning | The generative model is coupled with a reward function (predictor). The model generates new compounds based on the scaffold, and the predictor scores them based on predicted activity against a specific target, selectivity, or other desired properties. | The model learns to generate novel derivatives of the scaffold that are optimized for the desired properties, effectively navigating the chemical space to find high-potential candidates. nih.govchemrxiv.org |

| 4. Iteration & Analysis | The process is iterated, generating a library of novel, optimized compounds containing the core scaffold for further evaluation and synthesis. | Produces a focused library of new chemical entities with a high probability of possessing the desired biological activity. rsc.org |

This DRL approach allows for the vast and automated exploration of chemical space around a validated scaffold, potentially leading to the discovery of novel and potent drug candidates. frontiersin.org

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. semanticscholar.orgunina.it When the 3D structure of the target is unknown, a pharmacophore model can be built by aligning a set of known active molecules.

If this compound were identified as an active compound (a "hit"), it could be used to develop a pharmacophore model for virtual screening or lead optimization.

Hit Identification : A pharmacophore model based on this compound would be used as a 3D query to screen large compound databases. The search would identify other molecules, potentially with different scaffolds, that match the key pharmacophoric features and could therefore have similar biological activity. unina.it

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Scaffold | Role in Molecular Recognition |

| Aromatic Ring (AR1) | 2-Chlorophenyl ring | π-π stacking or hydrophobic interactions |

| Aromatic Ring (AR2) | Pyridine ring | π-π stacking, cation-π interactions, or hydrogen bonding via nitrogen |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bonds with donor groups in the target's binding site |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms hydrogen bonds with donor groups in the target's binding site |

| Hydrophobic/Halogen Feature | Chlorine atom | Can form halogen bonds or participate in hydrophobic interactions |

This model serves as a blueprint for designing new molecules that retain the crucial interaction points of the original scaffold while exploring new chemical diversity. researchgate.net

Future Research Directions and Emerging Trends for 2 Chlorophenyl Pyridin 3 Yl Methanone

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity for Specific Biological Targets

The core structure of (2-Chlorophenyl)(pyridin-3-yl)methanone offers a fertile ground for the design and synthesis of novel derivatives with tailored biological activities. Future research will likely focus on systematic structural modifications to enhance potency and selectivity for specific biological targets. Key strategies in this area will involve:

Substitution Pattern Analysis: The synthesis and biological evaluation of a library of derivatives with varied substitution patterns on both the phenyl and pyridine (B92270) rings will be crucial. For instance, the introduction of different functional groups at various positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A study on chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives, which can be synthesized from chlorophenyl-(pyridinyl)-methanone precursors, demonstrated that structural modifications led to significant antibacterial activity nih.gov. This highlights the potential for discovering potent new therapeutic agents through systematic derivatization.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar biological activity—can lead to derivatives with improved properties such as enhanced metabolic stability or reduced toxicity. For example, the chlorine atom on the phenyl ring could be replaced with other halogens or a trifluoromethyl group to modulate electronic and lipophilic characteristics.

Hybrid Molecule Design: The this compound scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or synergistic modes of action. This approach has been successful in developing potent agents for various diseases.

The synthesis of these novel derivatives will likely employ a combination of classical and modern organic chemistry techniques. For instance, the core this compound can be prepared through methods like the nucleophilic addition of a Grignard reagent (2-chlorophenylmagnesium bromide) to a pyridine carboxaldehyde, followed by oxidation nih.gov. Subsequent modifications can be achieved through various reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.

Elucidation of Comprehensive Mechanisms of Action at the Cellular and Sub-cellular Levels

A critical area of future research is the detailed elucidation of the mechanisms of action of this compound and its derivatives at both the cellular and subcellular levels. While preliminary studies may indicate a particular biological activity, a comprehensive understanding of how these compounds exert their effects is essential for their development as therapeutic agents. Key research directions include:

Target Identification and Validation: Identifying the specific molecular targets of these compounds is a primary objective. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. Once potential targets are identified, their role in the observed biological activity must be validated through techniques such as gene silencing (e.g., siRNA or CRISPR-Cas9) or the use of specific inhibitors.

Cellular Pathway Analysis: Following target identification, it is crucial to understand the downstream cellular pathways that are modulated by the compound. This involves studying changes in protein expression, phosphorylation states, and other post-translational modifications. Techniques such as Western blotting, mass spectrometry-based proteomics, and transcriptomics can provide a global view of the cellular response.

Subcellular Localization Studies: Determining the subcellular localization of a compound and its target(s) can provide valuable insights into its mechanism of action. High-resolution microscopy techniques, such as confocal microscopy and super-resolution microscopy, coupled with fluorescently labeled derivatives, can be used to visualize the distribution of the compound within the cell. Computational models are also being developed to predict the subcellular localization of proteins, which can aid in identifying potential interaction partners for the compound nih.govnih.gov.

While specific mechanistic data for this compound is not yet widely available, studies on structurally related phenyl ketone derivatives have shown that they can modulate the activity of enzymes like oxidoreductases, suggesting a potential mechanism for therapeutic effects in conditions like non-alcoholic fatty liver disease nih.gov. Such findings provide a starting point for investigating the mechanistic underpinnings of this class of compounds.

Integration of Advanced Artificial Intelligence and Machine Learning Algorithms for Accelerated Drug Discovery and Materials Science Applications

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can significantly accelerate the process by predicting molecular properties, identifying potential drug candidates, and optimizing synthetic routes.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build models that can predict the properties of novel compounds researchgate.netarxiv.org. This allows for the in silico screening of vast virtual libraries of this compound derivatives, prioritizing those with the highest predicted potency and selectivity for synthesis and experimental testing nih.govresearchgate.net. For instance, machine learning models have been successfully used to predict the catalytic activities of pyridine-containing metal complexes nih.gov.

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new molecules with desired properties. By learning the underlying patterns in existing chemical data, these models can generate novel derivatives of this compound that are optimized for specific biological targets.

Synthesis Planning: AI tools can also assist in the planning of synthetic routes for the designed molecules. By analyzing vast databases of chemical reactions, these algorithms can propose efficient and cost-effective synthetic pathways, reducing the time and resources required for chemical synthesis.

The application of AI in drug discovery is a rapidly growing field, and its integration into the research of this compound will undoubtedly accelerate the identification of new therapeutic agents and materials with novel properties.

Exploration of this compound as a Versatile Building Block in Complex Organic Synthesis and Heterocyclic Chemistry

Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block in the synthesis of more complex organic molecules and novel heterocyclic systems. The presence of multiple reactive sites—the ketone carbonyl group, the pyridine nitrogen, and the potential for functionalization on both aromatic rings—makes it a valuable precursor for a variety of chemical transformations.

Multicomponent Reactions: The carbonyl group of this compound can participate in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For example, it could be a component in reactions like the Ugi or Passerini reactions, leading to the synthesis of diverse libraries of compounds with potential biological activities. The use of a related 2-chlorophenyl zinc bromide in a Mannich-related multicomponent synthesis has been demonstrated, highlighting the utility of this fragment in MCRs nih.gov.

Synthesis of Fused Heterocycles: The this compound core can be used as a starting material for the synthesis of fused heterocyclic systems. For example, the ketone could undergo condensation reactions with various binucleophiles to form new rings fused to the pyridine or phenyl moieties. The pyridine ring itself is a privileged scaffold in medicinal chemistry and is frequently present in therapeutic bioactive molecules, agrochemicals, and natural products nih.govresearchgate.net.

Directed C-H Activation: The pyridine nitrogen can act as a directing group in C-H activation reactions, enabling the selective functionalization of the phenyl ring at the ortho position. This strategy provides a powerful tool for the synthesis of highly substituted derivatives that would be difficult to access through traditional methods. Palladium-catalyzed C-H activation of 2-phenylpyridines is a well-established method for creating new C-C and C-X bonds nih.gov.

The exploration of this compound as a synthetic intermediate is expected to lead to the discovery of novel molecular architectures with unique properties and applications in medicinal chemistry, materials science, and catalysis.

Q & A

Q. What are the common synthetic routes for (2-Chlorophenyl)(pyridin-3-yl)methanone, and how are intermediates characterized?

The compound is synthesized via coupling reactions using intermediates such as (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Key steps include refluxing with acetyl chloride or benzoyl bromide in glacial acetic acid, followed by purification via thin-layer chromatography (TLC) with methanol:chloroform solvent systems (1:9 ratio). Intermediates are confirmed using -NMR, -NMR, and ESI-MS to validate structural integrity .

Q. How is the structural confirmation of this compound achieved in crystallographic studies?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is employed to determine crystal structures. Data collection involves high-resolution diffraction experiments, with refinement parameters such as R-factors and electron density maps used to validate atomic positions. SHELXPRO interfaces with macromolecular data for advanced analysis .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (, ) identifies functional groups and regiochemistry, while ESI-MS confirms molecular weight. For example, -NMR peaks at δ 8.55 (s, 1H) and δ 2.37 (s, 3H) correlate with pyridinyl and methyl groups. TLC with methanol:chloroform (2:8) monitors reaction progress .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

Optimize reaction parameters:

- Catalyst screening : Use Pd-based catalysts for coupling reactions to enhance efficiency.

- Solvent ratios : Adjust glacial acetic acid content to improve solubility of intermediates.

- Reflux duration : Extend reflux time (e.g., 60–90 minutes) to ensure complete acyl transfer, as shorter times (40 minutes) may leave unreacted starting materials .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., antiparasitic vs. antiviral effects)?

- Dose-response studies : Establish IC values across multiple cell lines to differentiate specific vs. off-target effects.

- Structural analogs : Synthesize derivatives (e.g., piperazinyl or triazolyl substituents) to isolate pharmacophores. For instance, replacing the 2-chlorophenyl group with a 3,5-dichlorobenzyl moiety enhances inhibitory activity against SARS-CoV-2 M .

Q. How can computational chemistry predict the pharmacokinetic and binding properties of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Leishmania major enzymes or viral proteases.

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 metabolism. For example, a logP >3 suggests poor aqueous solubility, prompting structural modifications (e.g., adding polar groups) .

Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cosolvent systems : Use PEG-400 or cyclodextrins to improve solubility in preclinical formulations.

- Metabolic stability assays : Test microsomal half-life in liver S9 fractions to identify vulnerable sites for deuteration or fluorination .

Q. How are chiral intermediates resolved during the synthesis of enantiomerically pure derivatives?

Chiral chromatography (e.g., Chiralcel OD column) separates racemic mixtures using hexane:isopropanol (90:10) as the mobile phase. For example, (±)-5 and (±)-6 analogs were resolved to >99% enantiomeric excess (ee) for in vitro acetylcholine transporter studies .

Data Analysis and Optimization

Q. What statistical approaches validate reproducibility in crystallographic or spectroscopic data?

Q. How are reaction conditions optimized for scalable synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.